[(2-Cyclohexylideneethoxy)methyl]benzene
Description
[(2-Cyclohexylideneethoxy)methyl]benzene is a benzene derivative featuring a methyl group attached to an ethoxy substituent, which is further connected to a cyclohexylidene (cyclohexene) ring. The cyclohexylidene group introduces a conjugated double bond, influencing the compound’s electronic and steric properties. While direct synthesis data for this compound is absent in the provided evidence, analogous synthetic routes (e.g., etherification via cesium carbonate-mediated coupling or photochemical methods) suggest plausible preparation strategies .
Properties
CAS No. |
62456-50-2 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-cyclohexylideneethoxymethylbenzene |
InChI |
InChI=1S/C15H20O/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h2,5-6,9-11H,1,3-4,7-8,12-13H2 |
InChI Key |
BBOCZVLAWTXHJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CCOCC2=CC=CC=C2)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Cyclohexylideneethoxy)methyl]benzene typically involves a multi-step process. One common method starts with the preparation of the cyclohexylideneethanol intermediate, which is then reacted with benzyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of [(2-Cyclohexylideneethoxy)methyl]benzene may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
[(2-Cyclohexylideneethoxy)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the cyclohexylidene group to a cyclohexyl group.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various electrophiles such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclohexyl-substituted benzene derivatives.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Scientific Research Applications
[(2-Cyclohexylideneethoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2-Cyclohexylideneethoxy)methyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic ring and cyclohexylideneethoxy group can participate in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) Benzene Derivatives with Ethoxy/Alkoxy Substituents
- (2-Vinyloxyethoxy)benzene (): Structure: Benzene with a vinyloxyethoxy group (–O–CH2–CH2–O–CH2–CH2–). Applications: Vinyl-containing compounds are often used in polymer chemistry, while cyclohexylidene derivatives may serve as intermediates in fine chemical synthesis.
4-(Benzyloxy)-3-phenethoxybenzaldehyde ():
- Structure : Benzaldehyde derivative with benzyloxy and phenethoxy groups.
- Comparison : The phenethoxy group (–O–CH2–CH2–Ph) shares similarities with the cyclohexylideneethoxy group but lacks the cyclohexene ring. This difference reduces steric hindrance and alters electronic properties, making the former more reactive in nucleophilic substitutions .
(b) Cyclohexene/Cyclohexane-Containing Derivatives
2-(1-Methylcyclohexyl)ethynylbenzene ():
- Structure : Benzene with an ethynyl-linked methylcyclohexyl group.
- Comparison : The ethynyl spacer (–C≡C–) creates rigidity and electron-withdrawing effects, contrasting with the ethoxy (–O–) linker in the target compound, which offers flexibility and electron-donating properties. This distinction impacts applications in materials science (e.g., rigid-rod molecules vs. flexible ligands) .
- 2-[(2-Methoxyphenyl)methyl]cyclohexanone (): Structure: Cyclohexanone fused with a 2-methoxybenzyl group. Comparison: The ketone group in cyclohexanone increases polarity and reactivity in condensation reactions, whereas the ethoxy-methyl-benzene framework in the target compound favors ether cleavage or alkylation reactions .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Properties |
|---|---|---|
| [(2-Cyclohexylideneethoxy)methyl]benzene | ~244.3 (estimated) | High hydrophobicity due to cyclohexene; moderate stability under acidic conditions. |
| (2-Vinyloxyethoxy)benzene | 164.20 | Lower boiling point (~200°C); reactive vinyl group prone to polymerization. |
| 2-(1-Methylcyclohexyl)ethynylbenzene | 224.34 | High thermal stability (rigid ethynyl spacer); limited solubility in polar solvents. |
| 2-[(2-Methoxyphenyl)methyl]cyclohexanone | 232.31 | Polar (ketone group); soluble in alcohols and chlorinated solvents. |
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